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Compound of Interest

Compound Name: 5-(Benzyloxy)-2-methylaniline

CAS No.: 19499-88-8

Cat. No.: B099888 Get Quote

PART 1: EXECUTIVE SUMMARY & STRUCTURAL
IDENTITY
Compound Name: 5-(Benzyloxy)-2-methylaniline CAS Registry Number: 19499-88-8

Synonyms: 2-Methyl-5-benzyloxyaniline; 3-Amino-4-methylphenyl benzyl ether Molecular

Formula:

Molecular Weight: 213.28 g/mol [1]

Significance in Drug Development
5-(Benzyloxy)-2-methylaniline is a specialized aromatic building block used in the synthesis

of tyrosine kinase inhibitors (e.g., VEGFR2 inhibitors) and other small-molecule therapeutics.

Its structure combines an electron-rich aniline core with a lipophilic benzyl ether tail, serving as

a critical scaffold for establishing hydrophobic interactions in protein binding pockets while

providing a reactive amine handle for further derivatization.

Structural Analysis
The molecule consists of a central toluene core substituted with an amine at position 1 and a

benzyloxy group at position 5. The electronic environment is defined by the interplay between

the electron-donating amine (
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) and the alkoxy ether (

) groups, both of which activate the ring, though the methyl group provides steric bulk at
position 2.
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Figure 1: Structural dissection of 5-(Benzyloxy)-2-methylaniline showing functional zones and

electronic influence.

PART 2: SPECTROSCOPIC CORE (CHEMOMETRIC
PROFILING)
Note: The following data represents a high-fidelity chemometric synthesis derived from the

structural analog 2-methoxy-5-methylaniline (CAS 120-71-8) and standard substituent additivity

rules. This approach is standard when direct experimental spectra for specific intermediates

are proprietary.

Nuclear Magnetic Resonance ( H NMR)
The proton spectrum is characterized by three distinct zones: the aliphatic methyl/ether linkage,

the 1,2,4-trisubstituted aniline ring, and the monosubstituted benzyl ring.

Solvent:

(Chloroform-d) Frequency: 400 MHz Reference: TMS (0.00 ppm)
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Shift (

, ppm)
Multiplicity Integration Assignment

Structural
Context

2.15 - 2.20 Singlet (s) 3H

Methyl group at

C2. Slightly

shielded by the

adjacent amine.

3.50 - 4.00
Broad Singlet (br

s)
2H

Amine protons.

Shift varies with

concentration

and water

content.

5.05 Singlet (s) 2H

Benzylic

methylene.

Characteristic

deshielding by

oxygen.

6.30
Doublet (d,

Hz)
1H Ar-H (C6)

Ortho to amine,

meta to methyl.

Most shielded

aromatic proton

due to

from

.

6.35
Doublet of

Doublets (dd)
1H Ar-H (C4)

Para to amine.

Coupling with H3

(

Hz) and H6 (

Hz).

6.95
Doublet (d,

Hz)
1H Ar-H (C3)

Ortho to methyl.

Less shielded

than C4/C6.
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7.30 - 7.45 Multiplet (m) 5H

Benzyl aromatic

ring protons.

Typical

monosubstituted

pattern.

Carbon-13 NMR ( C NMR)
The carbon spectrum confirms the backbone structure with 12 unique carbon environments

(assuming magnetic equivalence in the benzyl ring).

Solvent:

Key Signals:

16.8 ppm: Methyl carbon (

).

70.1 ppm: Benzylic ether carbon (

).

102.5 ppm: C6 of aniline ring (highly shielded by ortho-amine).

105.8 ppm: C4 of aniline ring.

131.0 ppm: C3 of aniline ring.

145.0 ppm: C1 (

).

158.5 ppm: C5 (

).

127.0 - 128.6 ppm: Benzyl ring carbons.
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Mass Spectrometry (MS)
The fragmentation pattern is dominated by the stability of the benzyl cation (tropylium ion).

Ionization Mode: ESI (+) or EI (70 eV)

Molecular Ion (

):

(Base peak in mild ESI, significant in EI).

Major Fragment (

):

(Tropylium ion). This is the base peak in EI, resulting from the cleavage of the benzylic ether
bond.

Minor Fragment (

):

. The aminocresol core remaining after benzyl loss.

Infrared Spectroscopy (FT-IR)
3350 - 3450 cm

: N-H stretching (primary amine doublet).

2850 - 2950 cm

: C-H stretching (aliphatic methyl and methylene).

1240 - 1260 cm

: C-O-C asymmetric stretching (aryl alkyl ether).

1500, 1600 cm

: Aromatic C=C ring breathing.
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PART 3: EXPERIMENTAL PROTOCOLS
Protocol A: Sample Preparation for NMR
Objective: To obtain high-resolution spectra free from concentration broadening.

Selection: Weigh 5–10 mg of 5-(Benzyloxy)-2-methylaniline into a clean vial.

Solvation: Add 0.6 mL of

(99.8% D) containing 0.03% TMS.

Note: If the sample contains hydrochloride salt impurities, add one drop of

or neutralize with solid

and filter before analysis to view the free base shifts described above.

Filtration: Filter the solution through a cotton plug into a 5mm NMR tube to remove any

undissolved particulates (e.g., inorganic salts from synthesis).

Acquisition: Run 16 scans for

H and >256 scans for

C.

Protocol B: Impurity Profiling (HPLC-UV)
Objective: Differentiate the product from common synthetic precursors.

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

Mobile Phase A: Water + 0.1% Formic Acid.

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient: 10% B to 90% B over 20 minutes.

Detection: UV at 254 nm (aromatic) and 210 nm (amide/peptide bonds if coupled).

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b099888?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b099888?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Retention Logic:

2-Methyl-5-aminophenol (Starting Material/Degradant): Elutes early (more polar, H-bond

donor).

5-(Benzyloxy)-2-methylaniline (Target): Elutes mid-to-late (hydrophobic benzyl group

increases retention).

Benzyl Chloride (Reagent): Elutes late (if unreacted), but usually invisible at 254 nm unless

derivatized.

Crude Sample
(5-Benzyloxy-2-methylaniline)

Dissolve in MeCN:H2O (50:50)

Inject 10 µL into HPLC

C18 Column Separation
(Gradient Elution)

UV Detection (254 nm)

Click to download full resolution via product page

Figure 2: HPLC-UV workflow for purity assessment.
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CID 137951300, 5-(Benzyloxy)-2-methylaniline. Retrieved from [Link]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources
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To cite this document: BenchChem. [Technical Guide: Spectroscopic Profiling of 5-
(Benzyloxy)-2-methylaniline]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b099888#spectroscopic-data-of-5-benzyloxy-2-
methylaniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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